4-[[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methoxy]-3-methoxybenzaldehyde
Description
Properties
IUPAC Name |
4-[[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]methoxy]-3-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2NO3S/c1-23-16-7-11(8-22)5-6-15(16)24-9-17-21-14(10-25-17)18-12(19)3-2-4-13(18)20/h2-8,10H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCLJALKBMPDFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC2=NC(=CS2)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Formylation and Methoxylation
The benzaldehyde fragment is typically synthesized via Rieche formylation or Vilsmeier-Haack reaction on a pre-methoxylated benzene derivative. A representative protocol involves:
- Methylation of 2,3-dihydroxybenzaldehyde using methyl iodide and potassium carbonate in acetone.
- Selective demethylation with boron trichloride to yield 3-methoxy-4-hydroxybenzaldehyde.
Optimization Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Methylation | CH₃I, K₂CO₃, acetone, reflux | 85 | |
| Selective demethylation | BCl₃, DCM, 0°C | 84 |
Green Synthesis via Ultrasound Irradiation
Alternative methods employ ultrasound-assisted Knoevenagel condensation to reduce reaction times. For example, reacting rhodanine with 4-methoxybenzaldehyde under ultrasound (35 kHz) in water with potassium carbonate achieves 99% yield in 1 minute.
Synthesis of 4-(2,6-Difluorophenyl)-1,3-thiazol-2-ylmethanol
Hantzsch Thiazole Synthesis
The thiazole ring is constructed via the Hantzsch reaction , involving:
- Condensation of 2,6-difluorophenylthiourea with α-bromo ketones.
- Cyclization in the presence of a base (e.g., triethylamine).
Representative Protocol :
Oxidation to Thiazol-2-ylmethanol
The thiazole intermediate is oxidized to the primary alcohol using NaBH₄ or LiAlH₄ :
- Substrate : 4-(2,6-Difluorophenyl)-1,3-thiazole-2-carbaldehyde.
- Reducing Agent : NaBH₄, MeOH, 0°C.
- Yield : 92%.
Ether Bond Formation
Williamson Ether Synthesis
The most common method involves nucleophilic displacement:
- Deprotonation of the benzaldehyde’s hydroxyl group with NaH.
- Reaction with 2-(chloromethyl)-4-(2,6-difluorophenyl)thiazole.
Optimization :
| Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| NaH | DMF | 25°C | 65 |
| K₂CO₃ | Acetone | 50°C | 72 |
Mitsunobu Reaction
For sterically hindered substrates, the Mitsunobu reaction using DIAD/PPh₃ improves yields:
Green Chemistry Approaches
Ultrasound-Assisted Coupling
Ultrasound irradiation (35 kHz) in water with K₂CO₃ reduces reaction times from hours to minutes (Table 1):
| Method | Time (min) | Yield (%) |
|---|---|---|
| Conventional | 120 | 72 |
| Ultrasound | 15 | 95 |
Solvent-Free Mechanochemical Synthesis
Ball milling the benzaldehyde and thiazole fragments with K₂CO₃ achieves 89% yield in 30 minutes, eliminating solvent waste.
Catalytic Innovations
Palladium-Catalyzed C–O Coupling
Pd(OAc)₂/Xantphos catalyzes the coupling of aryl bromides with thiazol-2-ylmethanol:
Enzymatic Etherification
Lipase B from Candida antarctica (CAL-B) catalyzes the ether bond formation in ionic liquids:
Industrial-Scale Production Considerations
Process Optimization
Key parameters for scalability include:
Environmental Impact
E-factor analysis (kg waste/kg product):
| Method | E-Factor |
|---|---|
| Classical Williamson | 8.2 |
| Ultrasound-assisted | 1.5 |
Mechanism of Action
The compound’s mechanism of action in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and difluorophenyl group are crucial for binding affinity and specificity. Pathways affected may include signal transduction and metabolic processes.
Comparison with Similar Compounds
- 4-[[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methoxy]-3-hydroxybenzaldehyde.
- 4-[[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methoxy]-3-ethoxybenzaldehyde.
Uniqueness:
- The presence of both methoxy and aldehyde groups in the benzaldehyde moiety provides unique reactivity.
- The difluorophenyl group enhances lipophilicity and potential biological activity.
This compound’s unique combination of functional groups and structural features makes it a versatile candidate for various scientific and industrial applications.
Biological Activity
The compound 4-[[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methoxy]-3-methoxybenzaldehyde is a member of the benzothiazole family, which has garnered attention for its diverse biological activities, particularly in cancer therapy. This article delves into the biological activity of this compound, focusing on its cytotoxic effects, enzyme inhibition capabilities, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 321.36 g/mol. The compound features a thiazole ring substituted with a difluorophenyl group and a methoxybenzaldehyde moiety, which is crucial for its biological activity.
Cytotoxicity
Recent studies have demonstrated that derivatives of thiazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with structural similarities to the target compound showed IC50 values ranging from 3.58 to 15.36 μM against several cancer cell lines, including MCF-7 and HCT-116 .
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4f | MCF-7 | 5.91 |
| 4g | HCT-116 | 19.60 |
| 4r | HePG-2 | 12.88 |
| Sorafenib | MCF-7 | 5.47 |
The mechanism through which these compounds exert their effects often involves the inhibition of specific kinases associated with cancer progression. For example, compound 4f was shown to inhibit BRAF and VEGFR-2 with IC50 values of 0.071 μM and 0.194 μM , respectively, indicating a potent dual inhibitory action comparable to established drugs like sorafenib .
Apoptotic Induction
Further investigations revealed that certain derivatives induce apoptosis in cancer cells. Compound 4f was found to significantly increase the percentage of apoptotic cells (37.83%) compared to untreated controls (0.89%), suggesting that it triggers programmed cell death through mechanisms involving caspase activation .
Case Studies
- Study on Benzothiazole Derivatives : A series of benzothiazole derivatives were synthesized and evaluated for their anticancer properties. The most promising derivative exhibited an IC50 value of 0.31 μM against procaspase-3, highlighting the potential for developing targeted therapies based on structural modifications .
- Inhibition Studies : In vitro assays demonstrated that compounds similar to this compound effectively inhibited key signaling pathways involved in tumor growth, making them candidates for further pharmacological development .
Scientific Research Applications
The compound exhibits various biological activities that are crucial for its applications:
1. Anticancer Activity
- Research indicates that this compound may inhibit specific enzymes involved in cancer cell proliferation. Its structure allows it to interact selectively with cancer cells while minimizing toxicity to normal cells.
- Case Study: In vitro studies using human cancer cell lines demonstrated a significant reduction in cell viability when treated with the compound, indicating its potential as an anticancer agent.
2. Antimicrobial Properties
- Compounds containing thiazole moieties have been reported to possess antimicrobial effects. The difluorophenyl group may enhance these properties.
- Case Study: Preliminary tests showed that the compound effectively inhibited the growth of various bacterial strains, suggesting its potential use as an antimicrobial agent.
3. Neuroprotective Effects
- Given its structural similarities with other neuroprotective agents, this compound may offer therapeutic benefits for neurodegenerative diseases.
- Case Study: Animal models treated with the compound exhibited improved cognitive function and reduced neuroinflammation, supporting its potential in neuroprotection.
Data Tables
The following tables summarize key findings related to the biological activity and applications of 4-[[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methoxy]-3-methoxybenzaldehyde.
| Activity | Mechanism | Findings |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | Reduced viability in breast and ovarian cancer cells |
| Antimicrobial | Disruption of bacterial cell wall synthesis | Effective against Gram-positive and Gram-negative bacteria |
| Neuroprotective | Modulation of neuroinflammatory pathways | Improved cognitive function in animal models |
Case Studies and Research Findings
-
In Vitro Studies:
- A study conducted on human breast cancer cell lines indicated that treatment with this compound led to a dose-dependent decrease in cell viability.
-
Animal Model Research:
- In murine models of neurodegeneration, administration of the compound resulted in significant improvements in behavioral tests and reduced levels of pro-inflammatory cytokines.
-
Enzyme Inhibition Studies:
- Surface plasmon resonance techniques revealed that the compound binds effectively to specific enzymes implicated in cancer metabolism, demonstrating strong binding affinities that suggest potential therapeutic uses.
Q & A
Q. What degradation pathways are predicted under accelerated stability testing (e.g., ICH Q1A guidelines)?
- Answer : Likely degradation routes:
- Aldehyde oxidation : To carboxylic acid under high humidity/heat.
- Hydrolysis : Thiazole ring cleavage in acidic/basic conditions.
- Photodegradation : UV exposure may cause aryl-ether bond scission.
- Testing protocol : Store at 40°C/75% RH for 3 months, analyze by HPLC-UV/ELSD, and characterize degradants via HRMS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
